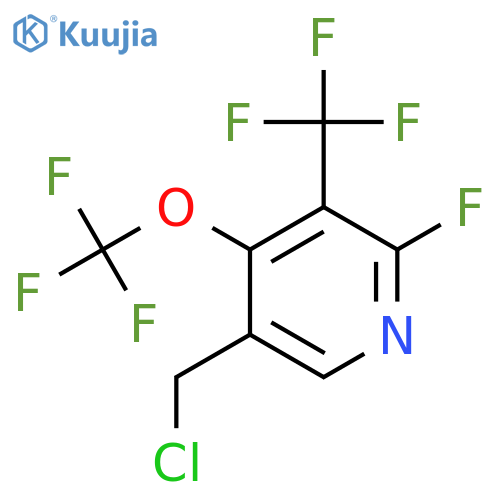Cas no 1803700-66-4 (5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H3ClF7NO/c9-1-3-2-17-6(10)4(7(11,12)13)5(3)18-8(14,15)16/h2H,1H2
- InChIKey: PQVCLXHQSDIRBB-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C(C(F)(F)F)=C1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 22.1
5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097868-1g |
5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
1803700-66-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1803700-66-4)
5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine, identified by its CAS number 1803700-66-4, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic ring structure that is widely recognized for its versatility in drug design and development. The unique arrangement of functional groups on its molecular framework makes it a valuable intermediate in synthesizing novel bioactive molecules.
The structural composition of 5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine features a pyridine core substituted with several distinct groups. The presence of a chloromethyl group at the 5-position, combined with a fluoro atom at the 2-position, and trifluoromethoxy and trifluoromethyl groups at the 4- and 3-positions, respectively, endows the molecule with distinct electronic and steric properties. These features are particularly useful in modulating molecular interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
In recent years, the demand for fluorinated compounds in pharmaceutical applications has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The introduction of multiple fluorine atoms in 5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine not only enhances its lipophilicity but also influences its reactivity and selectivity in biological systems. Such modifications are critical for designing molecules that exhibit higher efficacy while minimizing off-target effects.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural motif to develop inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The chloromethyl group, in particular, serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing chemists to introduce diverse substituents and tailor the compound's properties to specific needs.
Recent studies have highlighted the utility of fluorinated pyridines in designing kinase inhibitors. For instance, modifications at the 2- and 4-positions of the pyridine ring have been shown to significantly improve binding to protein targets such as Janus kinases (JAKs) and tyrosine kinases. The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups enhances the compound's interaction with these targets by stabilizing negative charges and improving solubility profiles. This has opened new avenues for developing next-generation antiviral and anticancer agents.
The synthesis of 5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine presents both challenges and opportunities for synthetic chemists. The presence of multiple fluorinated groups necessitates careful control over reaction conditions to prevent unwanted side products. However, advances in fluorination techniques have made it increasingly feasible to construct such complex molecules with high yields and purity. These advancements are crucial for enabling rapid screening of large libraries of fluorinated compounds in high-throughput drug discovery platforms.
The pharmacological potential of this compound has not been fully explored yet, but preliminary data suggest that it may exhibit inhibitory activity against certain enzymes implicated in disease pathways. By leveraging computational modeling and structure-based drug design strategies, researchers can predict how different substituents on the pyridine ring will affect its binding affinity and selectivity. This approach allows for the rational design of derivatives with enhanced therapeutic potential.
In conclusion,5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1803700-66-4) represents a fascinating example of how structural complexity can be harnessed to develop novel pharmaceuticals. Its unique combination of functional groups makes it an attractive scaffold for further medicinal chemistry investigations aimed at addressing unmet medical needs across multiple therapeutic areas.
1803700-66-4 (5-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine) 関連製品
- 1805057-19-5(4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine)
- 1502112-34-6(4-propylpyrrolidin-3-ol)
- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)
- 2171540-68-2(4-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylthiomorpholine-2-carboxylic acid)
- 1261962-50-8(5-(2-Fluoro-4-methylphenyl)picolinic acid)
- 216659-47-1(tert-Butyl 3-(dimethylamino)propylcarbamate)
- 1805835-62-4(Methyl 2-amino-4-fluoropyridine-3-acetate)
- 1998030-01-5(5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane)
- 89522-46-3(2H-1,2,3-Triazole-4-carbonitrile, 2-(2-bromophenyl)-)
- 1622351-34-1(Exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride)



